molecular formula C11H11N3O B4865397 3-[(6-methylpyrimidin-4-yl)amino]phenol

3-[(6-methylpyrimidin-4-yl)amino]phenol

Cat. No.: B4865397
M. Wt: 201.22 g/mol
InChI Key: XBISUHIBVUHFDE-UHFFFAOYSA-N
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Description

3-[(6-Methylpyrimidin-4-yl)amino]phenol is a pyrimidine derivative featuring a phenol moiety linked to a 6-methylpyrimidin-4-yl group via an amino bridge. This compound is structurally related to bioactive molecules, such as Tofacitinib (a Janus kinase inhibitor), where similar pyrimidine-phenol frameworks are critical for pharmacological activity .

Properties

IUPAC Name

3-[(6-methylpyrimidin-4-yl)amino]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O/c1-8-5-11(13-7-12-8)14-9-3-2-4-10(15)6-9/h2-7,15H,1H3,(H,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBISUHIBVUHFDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)NC2=CC(=CC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(6-methylpyrimidin-4-yl)amino]phenol typically involves the following steps:

    Formation of 6-methylpyrimidin-4-amine: This can be achieved by reacting 4-chloro-6-methylpyrimidine with ammonia under suitable conditions.

    Coupling Reaction: The 6-methylpyrimidin-4-amine is then coupled with 3-nitrophenol in the presence of a reducing agent such as palladium on carbon (Pd/C) and hydrogen gas (H₂) to form this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-[(6-methylpyrimidin-4-yl)amino]phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinone derivatives.

    Reduction: The nitro group (if present) can be reduced to an amino group.

    Substitution: The hydrogen atoms on the phenol ring can be substituted with various functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl₂) in hydrochloric acid (HCl).

    Substitution: Electrophilic reagents such as bromine (Br₂) or nitric acid (HNO₃) can be used under controlled conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated or nitrated phenol derivatives.

Scientific Research Applications

3-[(6-methylpyrimidin-4-yl)amino]phenol has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound can be used to study enzyme interactions and inhibition mechanisms.

    Materials Science: It is utilized in the development of novel materials with specific electronic or optical properties.

    Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 3-[(6-methylpyrimidin-4-yl)amino]phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The aminopyrimidine moiety can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The phenol group can also participate in redox reactions, affecting cellular processes.

Comparison with Similar Compounds

The following analysis compares 3-[(6-methylpyrimidin-4-yl)amino]phenol with structurally related pyrimidine derivatives, focusing on substituents, physicochemical properties, and biological relevance.

Structural and Functional Group Variations

Compound Name Molecular Formula Key Substituents Notable Features Reference
This compound C₁₁H₁₁N₃O 6-methylpyrimidine, phenol Phenol enhances H-bonding; methyl improves lipophilicity
2-[(6-Methylpyrimidin-4-yl)amino]ethan-1-ol C₇H₁₁N₃O 6-methylpyrimidine, ethanol Ethanol reduces acidity vs. phenol; lower molecular weight
4-[(6-Chloro-1-methylpyrazolo[3,4-d]pyrimidin-4-yl)amino]phenol C₁₂H₁₀ClN₅O Chloro, pyrazolo-pyrimidine, phenol Chloro and fused pyrazolo ring increase steric bulk and electron-withdrawing effects
4-[(5-Allyl-6-methyl-2-phenylpyrimidin-4-yl)amino]phenol C₂₀H₁₉N₃O Allyl, phenyl, 6-methylpyrimidine, phenol Allyl and phenyl groups add hydrophobicity; complex substitution pattern
2-((2-(4-Bromophenyl)-6-methylpyrimidin-4-yl)amino)ethanol C₁₃H₁₄BrN₃O 4-bromophenyl, ethanol Bromine increases molecular weight and halogen bonding potential
Key Observations:
  • Phenol vs.
  • Substituent Complexity : Compounds with fused rings (e.g., pyrazolo-pyrimidine in ) or bulky groups (e.g., allyl and phenyl in ) exhibit reduced solubility but enhanced steric interactions.
  • Electronic Effects : Electron-withdrawing groups (e.g., chloro in , bromo in ) alter electron density on the pyrimidine ring, impacting reactivity and binding affinity.

Physicochemical Properties

Limited data on melting points and solubility are available in the provided evidence, but inferences can be made:

  • Lipophilicity: The methyl group on the pyrimidine ring in the target compound increases lipophilicity compared to unsubstituted analogs. Phenol derivatives generally have moderate aqueous solubility due to polar -OH groups.
  • Molecular Weight : The target compound (MW: 201.2 g/mol) is lighter than analogs with bromine (e.g., , MW: 308.2 g/mol) or fused rings (e.g., , MW: 275.7 g/mol), suggesting better bioavailability.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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